Fmoc-Cys(Trt)-OH

Catalog No.
S705406
CAS No.
103213-32-7
M.F
C37H31NO4S
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Trt)-OH

CAS Number

103213-32-7

Product Name

Fmoc-Cys(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

Molecular Formula

C37H31NO4S

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1

InChI Key

KLBPUVPNPAJWHZ-UMSFTDKQSA-N

SMILES

Array

Synonyms

Fmoc-Cys(Trt)-OH;FMOC-S-trityl-L-cysteine;103213-32-7;CHEMBL396414;N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine;Na-Fmoc-Ng-trityl-L-glutamine;n-[(9h-fluoren-9-ylmethoxy)carbonyl]-s-trityl-l-cystein;Nalpha-Fmoc-S-trityl-L-cysteine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine;(R)-(9H-Fluoren-9-yl)methyl(1-hydroxy-3-(tritylthio)propan-2-yl)carbamate;Fmoc-S-trityl-cys;N-Fmoc-S-trityl-L-cysteine;PubChem10010;Fmoc-S-Trityl-Cys-OH;Fmoc-L-Cys(Trt)-OH;Fmoc-Cys(trt))-OH;AC1L2TFO;AC1Q5QT8;KSC176O9R;47695_ALDRICH;N|A-Fmoc-S-trityl-L-cysteine;SCHEMBL1738641;08503_FLUKA;47695_FLUKA;CTK0H6798

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

The exact mass of the compound Fmoc-Cys(Trt)-OH is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Cys(Trt)-OH is a cornerstone amino acid derivative for Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to protect the reactive thiol group of cysteine with a trityl (Trt) group. This protecting group is characterized by its high acid lability, allowing for its removal simultaneously with peptide cleavage from standard acid-sensitive resins (e.g., Wang or Rink Amide) using a single trifluoroacetic acid (TFA) treatment step. This property makes it the most common and cost-effective choice for synthesizing peptides that require a free thiol group after deprotection or for the straightforward formation of a single disulfide bond through subsequent oxidation.

Substituting Fmoc-Cys(Trt)-OH with an alternative like Fmoc-Cys(Acm)-OH is not a direct replacement; it fundamentally alters the entire synthesis and deprotection strategy. The Trt group is acid-labile and removed during final TFA cleavage, whereas the Acm group is stable to TFA and requires a separate, orthogonal deprotection step, typically using iodine or mercury(II) acetate. This distinction is critical for process planning. Choosing the wrong protecting group necessitates a complete redesign of the deprotection and disulfide-formation workflow, potentially adding complex, multi-step post-cleavage manipulations that can introduce side reactions and significantly lower the overall yield and purity of the target peptide.

Process Compatibility: Defined Acid Lability for Standard Fmoc-SPPS Workflows

The trityl (Trt) group exhibits a well-defined level of acid lability, making it the default choice for standard Fmoc-SPPS protocols. It is stable to the repetitive 20% piperidine treatments for Fmoc removal but is cleaved by high-concentration TFA cocktails (e.g., 95% TFA) used for final resin cleavage. In contrast, the monomethoxytrityl (Mmt) group is significantly more acid-labile and can be quantitatively removed with just 0.5-1.0% TFA, making it unsuitable for protocols where such stability is required. Conversely, the acetamidomethyl (Acm) group is completely stable to standard TFA cleavage, requiring a separate oxidative step for removal. This positions Fmoc-Cys(Trt)-OH as the optimal choice for process simplicity when a free thiol is the desired final product.

Evidence DimensionProtecting Group Lability
Target Compound DataCleaved with standard high-concentration TFA (e.g., 95%)
Comparator Or BaselineFmoc-Cys(Mmt)-OH: Cleaved with 0.5-1.0% TFA. Fmoc-Cys(Acm)-OH: Stable to TFA, requires separate oxidative cleavage.
Quantified DifferenceQualitatively different cleavage requirements dictating orthogonal process design.
ConditionsStandard Fmoc-SPPS deprotection and cleavage conditions.

This specific lability profile allows for a streamlined, one-step final deprotection and cleavage, reducing process steps and potential yield loss compared to orthogonal strategies.

Reproducibility: Higher Risk of Racemization Under Standard Basic Coupling Conditions

While effective, the Trt group on cysteine is associated with a higher risk of racemization compared to some alternatives, particularly under standard base-mediated coupling conditions (e.g., HBTU/DIEA). One study showed that coupling with DIPCDI/Oxyma Pure resulted in 3.3% racemization for Fmoc-Cys(Trt)-OH. In the same system, Fmoc-Cys(Thp)-OH showed only 0.74% racemization, and Fmoc-Cys(Dpm)-OH showed 6.8%. Although other protecting groups like Acm generally show lower rates of racemization than Trt, the risk for Trt can be mitigated by using base-free activation methods or weaker bases, making high-purity Fmoc-Cys(Trt)-OH critical for reproducible outcomes.

Evidence DimensionPercent Racemization
Target Compound Data3.3%
Comparator Or BaselineFmoc-Cys(Thp)-OH: 0.74%; Fmoc-Cys(Dpm)-OH: 6.8%
Quantified Difference4.5-fold higher racemization than Fmoc-Cys(Thp)-OH under these specific conditions.
ConditionsCoupling using DIPCDI/Oxyma Pure activator.

This highlights the need for a high-purity starting material and carefully controlled coupling protocols to ensure the chiral integrity and biological activity of the final peptide.

Precursor Suitability: Enabling Orthogonal Strategies for Complex Disulfide-Rich Peptides

Fmoc-Cys(Trt)-OH is a critical component in orthogonal protection schemes for synthesizing peptides with multiple, defined disulfide bridges. Its acid-labile nature contrasts sharply with the TFA-stable, oxidatively-cleaved Acm group. This difference in lability allows for a programmed, sequential formation of disulfide bonds. For example, in the synthesis of conotoxins, Cys(Trt) residues are deprotected during the initial TFA cleavage to form the first disulfide bond via oxidation. Subsequently, the Cys(Acm) residues are deprotected in a separate step using iodine to form the second, distinct disulfide bridge. This precise control over connectivity is impossible without the defined, differential lability offered by the Trt/Acm pair.

Evidence DimensionOrthogonality in Deprotection
Target Compound DataTrt group removed by TFA.
Comparator Or BaselineAcm group stable to TFA; removed by iodine.
Quantified DifferenceBinary (Yes/No) orthogonality enabling sequential, regioselective disulfide bond formation.
ConditionsMulti-step synthesis of peptides with multiple disulfide bonds (e.g., conotoxins).

For complex peptide manufacturing, the ability to use Fmoc-Cys(Trt)-OH in tandem with an orthogonal partner like Fmoc-Cys(Acm)-OH is essential for achieving the correct protein folding and biological activity.

Routine Synthesis of Peptides Requiring a Free Thiol

Due to its compatibility with standard, single-step TFA cleavage and deprotection protocols, Fmoc-Cys(Trt)-OH is the most direct and cost-effective precursor for producing synthetic peptides where the final product requires one or more free cysteine thiol groups for applications like conjugation, surface immobilization, or native chemical ligation.

First-Pair Disulfide Formation in Orthogonal Synthesis

In the synthesis of complex peptides with multiple disulfide bonds, such as tachyplesins or conotoxins, Fmoc-Cys(Trt)-OH is used to incorporate the cysteine residues that will form the first disulfide bridge. Its removal during global TFA cleavage allows for the selective oxidation of these thiols while other cysteine residues, protected with orthogonal groups like Acm, remain intact for subsequent, regioselective cyclization steps.

Synthesis of Peptides for Native Chemical Ligation (NCL)

Fmoc-Cys(Trt)-OH serves as a viable precursor for generating peptide fragments with a deprotected N-terminal cysteine, a key requirement for NCL. The Trt group is removed during acidolytic cleavage, yielding the necessary H-Cys... peptide fragment ready for ligation with a C-terminal thioester fragment to construct larger proteins.

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

585.19737964 Da

Monoisotopic Mass

585.19737964 Da

Heavy Atom Count

43

UNII

7VS47T4LL8

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103213-32-7

Wikipedia

FMOC-S-trityl-L-cysteine

Dates

Last modified: 08-15-2023

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